

Application Notes and Protocols for DMBT1 Immunohistochemistry

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Compound of Interest		
Compound Name:	DMBT	
Cat. No.:	B607152	Get Quote

Introduction

Deleted in Malignant Brain Tumors 1 (**DMBT1**), also known as salivary agglutinin (SAG) or gp-340, is a multifunctional protein involved in innate immunity, inflammation, and epithelial differentiation. Its expression is observed on the mucosal surfaces of various tissues throughout the human body. Immunohistochemistry (IHC) is a valuable technique for visualizing the localization and distribution of **DMBT1** within tissue sections, providing insights into its role in both normal physiology and disease.

These application notes provide a detailed protocol for the immunohistochemical staining of **DMBT1** in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Quantitative Data Summary

For successful and reproducible **DMBT**1 staining, optimization of antibody dilution and incubation times is crucial. The following tables provide a summary of recommended starting concentrations and incubation parameters for commercially available and previously cited anti-**DMBT**1 antibodies.

Table 1: Antibody Dilution Recommendations



Antibody Name	Catalog Number	Recommended Dilution Range
Anti-DMBT1	27069-1-AP (Proteintech)	1:50 - 1:500[1]
anti-DMBT1p84	N/A	1:100[2]
anti-DMBT1h12	N/A	Not specified
HYB213-6	N/A	Not specified

Table 2: Incubation Time and Temperature Recommendations

Step	Incubation Time	Temperature
Primary Antibody	40 minutes or Overnight	Room Temperature or 4°C[2]
Secondary Antibody	30 minutes	Room Temperature[2]
Enzyme Conjugate (e.g., HRP)	30 minutes	Room Temperature
Substrate Chromogen (e.g., DAB)	1-10 minutes (monitoring required)	Room Temperature[3]

Experimental Protocol: Immunohistochemical Staining of DMBT1

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%)
- Deionized water



- Antigen Retrieval Buffer (Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Wash Buffer (e.g., TBS-T or PBS-T)
- Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)
- Primary Antibody: Anti-DMBT1 (see Table 1 for options and dilutions)
- Secondary Antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse)
- DAB Substrate Kit
- Hematoxylin
- · Mounting Medium
- Coverslips
- Humidified chamber
- Microwave, pressure cooker, or water bath for antigen retrieval

Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 10 minutes. b.
 Immerse slides in 100% ethanol for 2 x 10 minutes.[3] c. Immerse slides in 95% ethanol for 2 x 5 minutes. d. Rinse slides in deionized water for 5 minutes.[3]
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is the recommended method.[4][5] a. Preheat antigen retrieval buffer (Tris-EDTA, pH 9.0 is often effective for **DMBT**1) to 95-100°C in a microwave, pressure cooker, or water bath.[1][4][6] b. Immerse slides in the preheated buffer and incubate for 10-30 minutes.[4] c. Allow slides to cool in the buffer for at least 20 minutes at room temperature.[3] d. Rinse slides in deionized water.



- Peroxidase Blocking: a. Immerse slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[3] b. Rinse slides with wash buffer for 3 x 5 minutes.
- Blocking: a. Incubate slides with blocking buffer for 30-60 minutes in a humidified chamber to minimize non-specific binding.
- Primary Antibody Incubation: a. Dilute the primary anti-**DMBT1** antibody in antibody diluent to the desired concentration (refer to Table 1). b. Incubate slides with the diluted primary antibody in a humidified chamber. Incubation can be for 40 minutes at room temperature or overnight at 4°C.[2][3]
- Secondary Antibody Incubation: a. Rinse slides with wash buffer for 3 x 5 minutes. b.
 Incubate slides with the appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30 minutes at room temperature in a humidified chamber.[2]
- Detection: a. Rinse slides with wash buffer for 3 x 5 minutes. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Incubate slides with the DAB solution for 1-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.[3] d. Immerse slides in deionized water to stop the reaction.[3]
- Counterstaining: a. Counterstain slides with hematoxylin for 1-2 minutes to visualize cell nuclei. b. Rinse slides with tap water.
- Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (95%, 100%).
 b. Clear with xylene.
 c. Mount a coverslip using a permanent mounting medium.

Visualizations

Experimental Workflow for **DMBT1** Immunohistochemistry

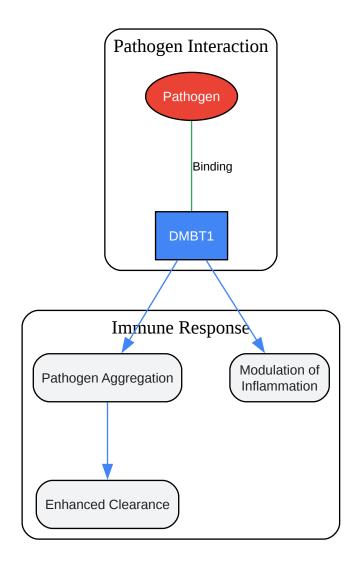




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Caption: Workflow for **DMBT1** immunohistochemical staining of FFPE tissues.

Conceptual Pathway of **DMBT1** in Innate Immunity



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Caption: **DMBT1**'s role in pathogen binding and subsequent immune responses.

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